molecular formula C20H18N4O2 B14916336 2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

Katalognummer: B14916336
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: WJSRHXKYJZWAKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is characterized by the presence of a methoxy group, a phenol group, and an imidazo[1,2-a]pyrazine moiety, which is further substituted with a 4-methylphenylamino group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which is a well-known method for the preparation of imidazole-containing compounds . This method typically involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions. Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the imidazo[1,2-a]pyrazine ring.

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrazine moiety is known to interact with various enzymes and receptors in the body, leading to the modulation of biological processes . For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways involved may vary depending on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol can be compared with other similar compounds, such as 2-Hydroxy-5-methylanisole, 2-Methoxy-p-cresol, 4-Hydroxy-3-methoxytoluene, 4-Methylguaiacol, and Creosol . These compounds share some structural similarities, such as the presence of methoxy and phenol groups, but differ in the nature and position of other substituents. The uniqueness of 2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]py

Eigenschaften

Molekularformel

C20H18N4O2

Molekulargewicht

346.4 g/mol

IUPAC-Name

2-methoxy-4-[3-(4-methylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol

InChI

InChI=1S/C20H18N4O2/c1-13-3-6-15(7-4-13)22-20-19(23-18-12-21-9-10-24(18)20)14-5-8-16(25)17(11-14)26-2/h3-12,22,25H,1-2H3

InChI-Schlüssel

WJSRHXKYJZWAKH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC(=C(C=C4)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.